Potassium 4-hydroxydecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

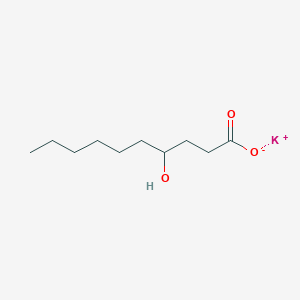

Potassium 4-hydroxydecanoate is a chemical compound with the molecular formula C₁₀H₁₉KO₃. It is a potassium salt of 4-hydroxydecanoic acid, belonging to the class of medium-chain hydroxy acids. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Wirkmechanismus

Target of Action

Potassium 4-hydroxydecanoate primarily targets the mitochondrial ATP-sensitive potassium (mtK+ATP) channels . These channels are crucial for the modulation of mitochondrial functions under various conditions, including hypoxia .

Mode of Action

This compound interacts with its targets by modulating the activity of mtK+ATP channels. Under conditions such as hypoxia, the activity of these channels increases, leading to changes in respiration rates and phosphorylation .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes through multiple routes. In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . The opening of mtK+ATP channels plays a decisive role in the regulation of energy metabolism under acute hypoxia via the modulation of the phosphorylation system in mitochondria .

Pharmacokinetics

Metabolism and excretion rates can also affect the compound’s bioavailability .

Result of Action

The activation of mtK+ATP channels by this compound leads to an increase in ATP-dependent potassium uptake and the rate of State 4 respiration, mitochondrial uncoupling, and suppression of both State 3 respiration and ATP synthesis . These changes can have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activity of mtK+ATP channels, thereby modulating mitochondrial functions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium 4-hydroxydecanoate can be synthesized through the neutralization of 4-hydroxydecanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxydecanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 4-hydroxydecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-oxodecanoic acid or 4-decanone.

Reduction: Formation of 4-decanol.

Substitution: Formation of various substituted decanoates.

Wissenschaftliche Forschungsanwendungen

Potassium 4-hydroxydecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Sodium 4-hydroxydecanoate: Similar in structure but contains a sodium ion instead of potassium.

4-hydroxydecanoic acid: The parent acid form without the potassium ion.

Potassium 4-hydroxybutanoate: A shorter-chain analog with similar properties.

Uniqueness: Potassium 4-hydroxydecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and a potassium ion. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

Potassium 4-hydroxydecanoate (CAS number: 2094742-12-6) is a potassium salt of 4-hydroxydecanoic acid, characterized by its long-chain fatty acid structure and hydroxyl group at the fourth carbon position. This compound has garnered attention for its diverse biological activities, particularly in the fields of biomedical engineering, cardiology, and immunology. Below is a comprehensive overview of its biological activities, supported by research findings and case studies.

- Molecular Formula : C10H19KO3

- Appearance : White crystalline solid

- Solubility : Soluble in water

1. Tissue Engineering

This compound is utilized in the synthesis of biodegradable polymers such as polyhydroxyalkanoates (PHAs). These polymers are significant in tissue engineering due to their biocompatibility and biodegradability.

- Method of Application : The compound serves as a carbon source in microbial fermentation processes. Specific microorganisms are cultured under stress conditions with high concentrations of this compound, leading to the production of PHAs.

- Results : PHAs synthesized using this compound exhibit mechanical properties and biocompatibility that are essential for scaffolds supporting cell growth and tissue formation.

| Property | Description |

|---|---|

| Biodegradability | High |

| Biocompatibility | Suitable for medical applications |

| Mechanical Properties | Adequate for tissue scaffolding |

2. Cardioprotection

Research indicates that this compound may play a role in cardioprotection, particularly during ischemic postconditioning.

- Method of Application : Studies have focused on its effects on mitochondrial potassium channels during ischemic postconditioning using Langendorff perfusion techniques on rat hearts.

- Results : The compound significantly improves cardiac contractile activity and reduces markers of myocardial injury following reoxygenation. It acts as a modulator of mitochondrial potassium channels, which are crucial for protecting heart tissues from ischemic damage .

3. Anti-inflammatory Effects

In immunology, this compound has been implicated in metabolic analyses related to anti-inflammatory responses.

- Method of Application : Its anti-inflammatory activity is evaluated through metabolite screening derived from infections or organisms, focusing on its potential to inhibit atherosclerosis development.

- Results : Preliminary studies suggest that this compound can induce anti-inflammatory responses, potentially contributing to the prevention of atherosclerosis, which is a leading cause of cardiovascular disease.

Case Studies

-

Tissue Engineering Study :

- A study demonstrated that scaffolds made from PHAs produced with this compound supported the proliferation and differentiation of stem cells into functional tissues, highlighting its application in regenerative medicine.

- Cardiac Ischemia Study :

The biological activity of this compound can be attributed to several mechanisms:

- Buffering Capacity : It acts as a non-ionic organic buffering agent, maintaining pH levels within a physiological range (6 to 8.5), which is critical for various cellular processes.

- Mitochondrial Interaction : The compound modulates mitochondrial potassium channels, influencing cellular energy metabolism and protecting against oxidative stress during ischemic events .

- Metabolic Regulation : It plays a role in regulating inflammatory pathways that can lead to reduced cardiovascular risk factors associated with metabolic disorders.

Eigenschaften

IUPAC Name |

potassium;4-hydroxydecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWHOUKNNJQEHB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.